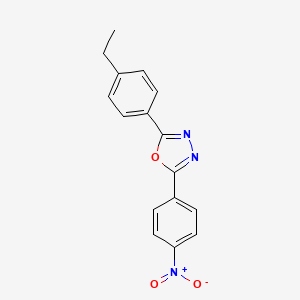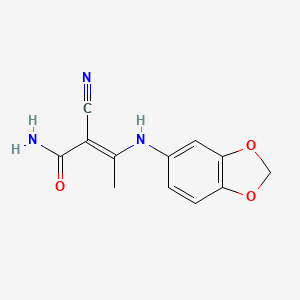
1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that is commonly referred to as MPPT. It is a triazol derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. MPPT has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
作用機序
The exact mechanism of action of MPPT is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, MPPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. MPPT has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MPPT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, inhibit the proliferation of cancer cells, and exhibit anti-inflammatory effects. Additionally, MPPT has been found to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
実験室実験の利点と制限
One of the advantages of using MPPT in lab experiments is its wide range of biological activities. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory effects, making it a versatile compound for studying various biological processes. Additionally, MPPT is relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments. However, one of the limitations of using MPPT is its potential toxicity. While the compound has been found to be relatively safe in vitro, its toxicity in vivo has not been fully evaluated.
将来の方向性
There are several future directions for research on MPPT. One area of interest is the development of novel derivatives of MPPT with enhanced biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MPPT and its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of MPPT are needed to evaluate its potential as a therapeutic agent.
合成法
The synthesis of MPPT involves the reaction of 4-methylbenzoylhydrazine and phenyl isothiocyanate in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazol ring. The final product is obtained by purification through recrystallization.
科学的研究の応用
MPPT has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. MPPT has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MPPT has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-7-9-13(10-8-11)15(21)20-16(17)18-14(19-20)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTMZDBZUWTLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5824184.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5824190.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)
![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)




![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)